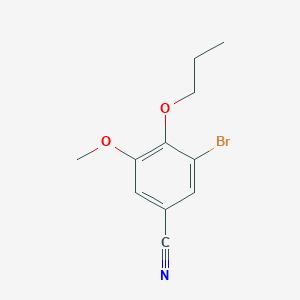

3-Bromo-5-methoxy-4-propoxybenzonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-5-methoxy-4-propoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJGWERCISNRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364489 | |

| Record name | 3-bromo-5-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515848-04-1 | |

| Record name | 3-bromo-5-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Methoxy 4 Propoxybenzonitrile and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgewadirect.com For 3-bromo-5-methoxy-4-propoxybenzonitrile, the primary disconnection involves the nitrile group, which can be retrosynthetically converted to a more accessible functional group, most commonly an aldehyde. This is a logical step as numerous methods exist for the transformation of an aldehyde to a nitrile.

A second set of disconnections relates to the ether linkages of the methoxy (B1213986) and propoxy groups. These can be traced back to a common phenolic precursor, such as a dihydroxybenzaldehyde derivative. The order of installing the substituents is crucial to avoid unwanted side reactions and to ensure correct regioselectivity. A plausible retrosynthetic pathway is outlined below:

Nitrile to Aldehyde : The target benzonitrile (B105546) is disconnected to its corresponding benzaldehyde (B42025), 3-bromo-5-methoxy-4-propoxybenzaldehyde (B1271231). This is a common and reliable transformation.

Ether Disconnections : The propoxy and methoxy groups can be disconnected to reveal a dihydroxy precursor. A logical precursor is 5-bromovanillin (B1210037) (3-bromo-4-hydroxy-5-methoxybenzaldehyde), which provides the bromo and methoxy groups in the correct orientation. The propoxy group can then be introduced via an etherification reaction.

This analysis identifies 3-bromo-5-methoxy-4-propoxybenzaldehyde as a key intermediate and suggests that etherification and nitrile formation are the pivotal reactions in the forward synthesis.

Synthesis from Benzaldehyde Precursors

The conversion of substituted benzaldehydes into benzonitriles is a cornerstone of synthetic organic chemistry, offering a reliable route to the cyano functionality. rsc.org

Conversion of Brominated and Alkoxylated Benzaldehydes to Benzonitriles

The transformation of an aldehyde to a nitrile essentially involves the replacement of the aldehydic oxygen with a nitrogen atom, followed by dehydration. Several robust methods have been developed to achieve this.

A widely used two-step method involves the initial conversion of the benzaldehyde to an aldoxime, followed by dehydration to yield the nitrile. rsc.org

The first step is the reaction of the aldehyde with hydroxylamine (B1172632), often supplied as hydroxylamine hydrochloride, in the presence of a base. wikipedia.org This condensation reaction is typically high-yielding and produces the aldoxime as a mixture of (E) and (Z) isomers.

The subsequent dehydration of the aldoxime is the critical step, and a vast array of reagents can be employed for this purpose. nih.govnih.gov The choice of dehydrating agent can depend on the sensitivity of other functional groups present in the molecule. Mild conditions are often preferred to preserve the alkoxy and bromo substituents.

Table 1: Selected Reagents for Dehydration of Aldoximes to Nitriles

| Reagent/System | Conditions | Comments |

|---|---|---|

| Acetic Anhydride (Ac₂O) | Reflux | Classical, effective but can require high temperatures. |

| Diphosphorus Pentoxide (P₂O₅) | Heating | Powerful dehydrating agent, suitable for robust substrates. google.com |

| XtalFluor-E | Room Temperature, EtOAc | Mild, rapid, and efficient with a broad substrate scope. organic-chemistry.org |

| Iron Salts | Heat, nitrile-free media | Environmentally benign, catalytic method. nih.gov |

This table presents a selection of common dehydrating agents and is not exhaustive.

Oxidative cyanation provides a more direct, cyanide-free route from aldehydes to nitriles. nih.gov These methods typically involve reacting the aldehyde with a nitrogen source, such as ammonia, in the presence of an oxidant and a catalyst. nih.govthieme-connect.com This approach combines the steps of imine formation and oxidation into a single pot. Recent advancements have focused on developing heterogeneous, metal-free catalysts to improve the sustainability and reusability of the catalytic system. nih.gov

Specific Precursor Transformations (e.g., 3-bromo-5-methoxy-4-propoxybenzaldehyde)

The direct precursor to the target nitrile is 3-bromo-5-methoxy-4-propoxybenzaldehyde. The synthesis of this key intermediate is typically achieved through the etherification of a suitable phenolic precursor.

A documented synthesis starts from 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde). prepchem.com The reaction involves the alkylation of the free phenolic hydroxyl group with a propylating agent.

Table 2: Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde prepchem.com

| Starting Material | Reagents | Solvent | Conditions | Yield |

|---|

Data sourced from PrepChem.com. prepchem.com

Once the 3-bromo-5-methoxy-4-propoxybenzaldehyde is obtained, it can be converted to the final product, this compound, using the methods described in section 2.2.1. For instance, formation of the corresponding oxime, 3-bromo-5-methoxy-4-propoxybenzaldehyde oxime, followed by dehydration would yield the desired nitrile. sigmaaldrich.com

Etherification Reactions

Etherification is a fundamental reaction in this synthetic sequence, used to install the propoxy group. The Williamson ether synthesis is the most common method, involving the reaction of an alkoxide with an alkyl halide. In the synthesis of the key benzaldehyde intermediate, the phenoxide is generated from 5-bromovanillin using a base like potassium carbonate, which then reacts with bromopropane. prepchem.com

Modern etherification methods offer alternatives, including palladium-catalyzed reactions or reactions using boronic acids, which can be performed under mild conditions and tolerate a wide range of functional groups. researchgate.netfrontiersin.org However, for a simple propylation on a phenol (B47542), the classical Williamson synthesis remains a highly efficient and cost-effective choice. google.com

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| 3-bromo-5-methoxy-4-propoxybenzaldehyde | 3-Bromo-5-methoxy-4-propoxybenzaldehyde |

| 5-Bromovanillin | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde |

| Bromopropane | 1-Bromopropane |

| Potassium carbonate | Potassium carbonate |

| Hydroxylamine hydrochloride | Hydroxylamine hydrochloride |

| Acetic Anhydride | Acetic anhydride |

| Diphosphorus Pentoxide | Diphosphorus pentoxide |

Introduction of Propoxy and Methoxy Moieties via O-Alkylation

The introduction of propoxy and methoxy groups onto a phenolic precursor is a fundamental step in the synthesis of this compound. This transformation is commonly achieved through O-alkylation, most notably the Williamson ether synthesis. gordon.edutiwariacademy.commasterorganicchemistry.com This method involves the reaction of a phenoxide ion with an appropriate alkyl halide.

The general mechanism begins with the deprotonation of a hydroxyl group on the benzonitrile scaffold by a base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide (e.g., propyl bromide for the propoxy group or a methylating agent like methyl iodide or dimethyl sulfate (B86663) for the methoxy group) in a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com

The choice of reagents and conditions is crucial for an efficient reaction. Primary alkyl halides are preferred as they are most susceptible to the SN2 mechanism. masterorganicchemistry.comorganic-synthesis.com The reaction is typically carried out in a polar aprotic solvent, which solvates the cation of the base but does not interfere with the nucleophilicity of the phenoxide. francis-press.com

Table 1: Typical Reagents and Conditions for O-Alkylation of Phenolic Benzonitriles

| Component | Examples | Function/Purpose | Source |

|---|---|---|---|

| Phenolic Substrate | 3-Bromo-4,5-dihydroxybenzonitrile, 3-Bromo-4-hydroxy-5-methoxybenzonitrile | Starting material containing one or more hydroxyl groups. | researchgate.netscbt.com |

| Alkylating Agent | Propyl bromide, 1-Bromo-2-methylpropane (B43306), Ethyl iodide, Methyl iodide | Provides the alkyl group to form the ether linkage. | researchgate.net |

| Base | Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH), Cesium carbonate (Cs₂CO₃) | Deprotonates the phenolic hydroxyl group to form the phenoxide. | tiwariacademy.comorganic-synthesis.comnih.gov |

| Solvent | Acetone, N,N-Dimethylformamide (DMF), Acetonitrile (B52724) | Provides a medium for the reaction; polar aprotic solvents are preferred. | organic-synthesis.comfrancis-press.comresearchgate.net |

For instance, the synthesis of a related compound, 3-bromo-4-isobutoxy benzonitrile, was achieved by reacting 3-bromo-4-hydroxybenzonitrile (B56826) with 1-bromo-2-methylpropane in acetone, using potassium carbonate as the base. researchgate.net This exemplifies a standard approach that can be adapted to introduce the propoxy group in the synthesis of the target compound.

Regioselective Alkylation Strategies

When the benzonitrile precursor contains multiple hydroxyl groups, achieving regioselective alkylation—the selective reaction of just one specific hydroxyl group—becomes a significant synthetic challenge. The synthesis of this compound from a dihydroxy precursor would require the selective propylation of the hydroxyl group at the C4 position and methylation of the C5 hydroxyl group (or vice versa).

The regioselectivity of O-alkylation is often governed by differences in the acidity and steric accessibility of the hydroxyl groups. In many dihydroxy-substituted aromatic compounds, the hydroxyl group at the 4-position is more acidic and less sterically hindered, making it more reactive towards alkylation. nih.gov

Recent research has focused on developing methods that exploit these subtle differences to achieve high regioselectivity. One successful strategy involves the use of specific base and solvent systems. Studies on 2,4-dihydroxybenzaldehydes and acetophenones have shown that using cesium bicarbonate (CsHCO₃) in acetonitrile can lead to the preferential alkylation of the 4-hydroxy group with yields up to 95%. nih.govnih.gov Compared to stronger bases like potassium carbonate, the milder basicity of cesium bicarbonate minimizes the formation of bis-alkylated side products. nih.gov

Table 2: Influence of Base on Regioselectivity of Alkylation

| Base | Typical Selectivity | Observation | Source |

|---|---|---|---|

| K₂CO₃, Na₂CO₃ | Moderate to Low | Can lead to mixtures of mono- and di-alkylated products, especially with prolonged heating. | nih.gov |

| CsHCO₃ | High | Offers favorable basicity for selective mono-alkylation on the 4-hydroxy group. | nih.govnih.gov |

This methodology provides a powerful tool for controlling the placement of different alkoxy groups. For the synthesis of the target compound, one could envision starting with a precursor like 3-bromo-4,5-dihydroxybenzonitrile, performing a regioselective propylation at the C4 position, followed by methylation of the remaining hydroxyl group at C5.

Bromination Methods on Benzonitrile Scaffolds

Electrophilic Aromatic Substitution for Bromo-Functionalization

The introduction of a bromine atom onto the benzonitrile ring is typically accomplished through electrophilic aromatic substitution (EAS). libretexts.orgyoutube.com In this reaction, the aromatic ring acts as a nucleophile and attacks a strong electrophile, in this case, a source of positive bromine (Br⁺). pressbooks.pub

Because molecular bromine (Br₂) itself is not electrophilic enough to react with a deactivated or moderately activated benzene (B151609) ring, a Lewis acid catalyst is required. lumenlearning.comlibretexts.org Common catalysts include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.comlumenlearning.com The catalyst polarizes the Br-Br bond, creating a highly electrophilic "Br⁺" species that can be attacked by the π electrons of the aromatic ring. pressbooks.pub

The reaction proceeds through a two-step mechanism:

Attack and formation of the arenium ion : The aromatic ring attacks the electrophilic bromine, breaking the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgyoutube.com

Deprotonation and re-aromatization : A weak base removes a proton from the carbon atom where the bromine has attached, restoring the aromatic π system and yielding the brominated product. libretexts.orglumenlearning.com

The position of bromination is dictated by the directing effects of the substituents already present on the ring. libretexts.org

Alkoxy groups (-OR) such as methoxy and propoxy are strong activating groups and are ortho, para-directors. They donate electron density into the ring through resonance, making the positions ortho and para to them more nucleophilic. libretexts.orgbyjus.com

The nitrile group (-CN) is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive and directing the incoming electrophile to the meta position. byjus.comsavemyexams.com

In a precursor like 4-propoxy-5-methoxybenzonitrile, the powerful ortho, para-directing influence of the two alkoxy groups would dominate, directing the incoming bromine to a position ortho to one of the alkoxy groups.

Directed Bromination Techniques

While standard electrophilic aromatic substitution is effective, achieving high regioselectivity on complex, polysubstituted rings can require more specialized methods. Directed bromination techniques utilize specific reagents or catalysts to install the bromine atom at a precise location, often ortho to a particular functional group.

N-Bromosuccinimide (NBS) : NBS is a common reagent for selective bromination. In the presence of an acid catalyst like para-toluenesulfonic acid (p-TsOH) and a suitable solvent like methanol, NBS can achieve highly selective mono- ortho-bromination of phenols. nih.govresearchgate.net This method is advantageous due to its mild conditions and high selectivity, avoiding the formation of poly-brominated byproducts. nih.gov

Directed Ortho Metalation (DoM) : This strategy involves deprotonating the position ortho to a directing group (like an amide or methoxy group) with a strong base (e.g., n-butyllithium) to form an organometallic intermediate. This intermediate then reacts with an electrophilic bromine source (e.g., Br₂) to install the bromine atom specifically at that ortho position.

Catalytic Ortho-Halogenation : Modern methods include transition-metal-catalyzed C-H activation. For example, rhodium(III) catalysts can direct the ortho-bromination of aromatic compounds by using a directing group already present on the ring.

Use of Bromine Chloride (BrCl) : For certain phenolic compounds, bromine chloride has been shown to selectively brominate in the ortho position in the presence of an inert organic solvent. google.com

Table 3: Comparison of Directed Bromination Methods

| Method | Reagents | Key Feature | Source |

|---|---|---|---|

| NBS/Acid Catalysis | N-Bromosuccinimide, p-TsOH | Mild conditions, high selectivity for mono-ortho-bromination of phenols. | nih.govresearchgate.net |

| Ammonium (B1175870) Salt Catalysis | N-halohydantoin, Ammonium salt catalyst | Catalytic approach for ortho-halogenation of phenols. | scientificupdate.com |

| Bromine Chloride | BrCl, inert solvent | Selectively brominates ortho to a hydroxyl group. | google.com |

Synthesis of Structurally Related Benzonitrile Derivatives

Variations in Alkoxy Chain Length (e.g., Methoxy, Ethoxy, Isopropoxy)

The synthetic methodologies described, particularly the Williamson ether synthesis, are highly versatile and can be readily adapted to produce a wide range of structurally related benzonitrile derivatives with different alkoxy chain lengths. By simply varying the alkyl halide used in the O-alkylation step, analogues containing ethoxy, isopropoxy, or other alkoxy groups can be synthesized from a common phenolic precursor.

For example, starting from a key intermediate like 3-bromo-4-hydroxy-5-methoxybenzonitrile, a variety of analogues can be prepared. scbt.comtcichemicals.com

Reacting it with ethyl iodide in the presence of a base would yield 3-Bromo-4-ethoxy-5-methoxybenzonitrile . vibrantpharma.combldpharm.com

Using propyl bromide would produce the target compound, This compound .

Employing isobutyl bromide (1-bromo-2-methylpropane) would result in 3-Bromo-4-isobutoxy-5-methoxybenzonitrile , a structure analogous to one synthesized from 3-bromo-4-hydroxybenzonitrile. researchgate.net

This flexibility is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the physical properties of molecules in materials science. The commercial availability of analogues like 3-Bromo-4-ethoxy-5-methoxybenzonitrile further demonstrates the feasibility and utility of these synthetic routes. vibrantpharma.combldpharm.comsigmaaldrich.com

Table 4: Synthesis of Benzonitrile Analogues via O-Alkylation

| Precursor | Alkylating Agent | Resulting Analogue | Source |

|---|---|---|---|

| 3-Bromo-4-hydroxy-5-methoxybenzonitrile | Ethyl Iodide (or Bromoethane) | 3-Bromo-4-ethoxy-5-methoxybenzonitrile | vibrantpharma.combldpharm.com |

| 3-Bromo-4-hydroxy-5-methoxybenzonitrile | Propyl Bromide (or Iodide) | This compound | - |

| 3-Bromo-4-hydroxybenzonitrile | 1-Bromo-2-methylpropane | 3-Bromo-4-isobutoxybenzonitrile | researchgate.net |

| Methyl 4-hydroxy-3-methoxybenzoate | 1-Bromo-3-chloropropane | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | mdpi.com |

Positional Isomers of Bromo- and Alkoxy Substituents

The precise arrangement of bromo and alkoxy groups on the benzonitrile ring is critical to the molecule's properties and is determined during its synthesis. Different isomers can be prepared by selecting starting materials with the desired substitution pattern or by controlling the regioselectivity of bromination and alkoxylation reactions. For instance, the synthesis of analogues often involves the alkylation of a hydroxy-substituted precursor.

A common strategy involves the Williamson ether synthesis, where a hydroxyl group on a brominated benzonitrile is alkylated. An example is the synthesis of 3-bromo-4-isobutoxy benzonitrile, which starts from 3-bromo-4-hydroxybenzonitrile. researchgate.net This intermediate is treated with 1-bromo-2-methylpropane in the presence of a base like anhydrous potassium carbonate and a catalyst such as potassium iodide to yield the desired ether. researchgate.net This general method can be adapted to create a variety of alkoxy-substituted isomers by choosing the appropriate alkyl halide.

Below is a table of related positional and structural isomers, highlighting the variations in alkoxy substituents.

| Compound Name | CAS Number | Molecular Formula |

| 3-Bromo-4-ethoxy-5-methoxybenzonitrile | 495396-35-5 | C₁₀H₁₀BrNO₂ |

| 3-Bromo-5-methoxy-4-n-propoxybenzonitrile | 515848-04-1 | C₁₁H₁₂BrNO₂ |

This table is generated based on available data for illustrative purposes. vibrantpharma.com

Hydroxy-Substituted Benzonitrile Intermediates (e.g., 3-Bromo-4-hydroxy-5-methoxybenzonitrile)

Hydroxy-substituted benzonitriles are crucial intermediates in the synthesis of more complex molecules like this compound. A prime example is 3-Bromo-4-hydroxy-5-methoxybenzonitrile, a versatile chemical building block used in both pharmaceutical and agrochemical research. chemimpex.com Its structure contains a reactive hydroxyl group that can be further modified, typically through etherification, to introduce various alkoxy groups.

The synthesis of such intermediates often begins with a simpler, commercially available starting material. For example, 4-hydroxybenzonitrile (B152051) can be used as a precursor. researchgate.net The synthetic sequence involves the bromination of the aromatic ring to introduce the bromine atom, followed by other modifications. In one reported synthesis, 4-hydroxybenzonitrile undergoes bromination to yield 3-bromo-4-hydroxybenzonitrile. researchgate.net This intermediate is then subjected to an oxyalkylation reaction to introduce the desired alkoxy side chain, a key step toward forming compounds like the target molecule. researchgate.net The presence of the bromine, hydroxy, and methoxy functional groups makes 3-Bromo-4-hydroxy-5-methoxybenzonitrile a valuable component for creating novel therapeutic agents and pesticides. chemimpex.com

Table of Key Intermediates

| Intermediate Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 3-Bromo-4-hydroxy-5-methoxybenzonitrile | 52805-45-5 | C₈H₆BrNO₂ | 228.04 |

This table provides data for common intermediates in the synthesis of substituted benzonitriles. researchgate.netsigmaaldrich.com

Advanced Synthetic Transformations

Once the core structure of this compound is assembled, the bromine atom serves as a functional handle for a variety of advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

The bromine atom on the aromatic ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govarkat-usa.org These reactions allow for the introduction of a wide range of substituents at the bromine site.

Common Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. nih.gov It is widely used due to its mild reaction conditions and the commercial availability and stability of boronic acids. nih.gov This method could be used to introduce alkyl, alkenyl, aryl, or heteroaromatic groups in place of the bromine on the benzonitrile ring.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. arkat-usa.org It provides a direct method for the arylation of olefins.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). mdpi.com It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: This method uses an organozinc reagent to couple with the aryl bromide, forming a C-C bond. mdpi.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create an aryl-alkyne structure. mdpi.com

These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a ligand, and a base. mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and preventing side reactions.

Table of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) or Pd(II) |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) or Pd(II) |

| Stille | Organostannane | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) |

| Negishi | Organozinc | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) or Ni(0) |

This table summarizes key cross-coupling reactions applicable to aryl bromides.

Cyanation Strategies for Aromatic Halides

While this compound already contains a nitrile group, cyanation is a fundamental strategy for synthesizing benzonitriles from corresponding aromatic halides. Should a synthetic route proceed via an intermediate that lacks the cyano group but possesses a halogen at that position, a cyanation reaction would be necessary. The most common method is the Rosenmund-von Braun reaction, which involves treating an aryl halide with copper(I) cyanide (CuCN), often at elevated temperatures.

Modern variations of this transformation utilize palladium or nickel catalysis, which can proceed under milder conditions. These catalytic systems often employ cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). These methods offer improved functional group tolerance and are often preferred in complex molecule synthesis.

Hydrodehalogenation Reactions of Aryl Bromides

Hydrodehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. For a compound like this compound, this reaction would convert it into 3-methoxy-4-propoxybenzonitrile. This transformation can be useful for synthesizing debrominated analogues or for removing a bromine atom that was used as a directing group during an earlier synthetic step.

Common methods for hydrodehalogenation include:

Catalytic Hydrogenation: This is a widely used method involving the reaction of the aryl bromide with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a base (e.g., NaOH, Et₃N) to neutralize the HBr byproduct.

Transfer Hydrogenation: Instead of hydrogen gas, a hydrogen donor molecule like formic acid, ammonium formate, or hydrazine (B178648) is used with a palladium catalyst.

Metal-Mediated Reduction: Active metals like zinc or magnesium in the presence of a proton source can also effect hydrodehalogenation.

The choice of method depends on the other functional groups present in the molecule to ensure their stability during the reduction process.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Methoxy 4 Propoxybenzonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. The inherent polarity of this bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, allows for a variety of chemical transformations.

Nucleophilic Additions to the Nitrile

Table 1: Hypothetical Grignard Reaction with a Substituted Benzonitrile (B105546)

| Reactant | Reagent | Product |

|---|

This table represents a predicted reaction based on the general reactivity of benzonitriles with Grignard reagents.

Hydrolysis and Reduction Pathways

The nitrile group can be converted to other important functional groups through hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The reaction proceeds through an amide intermediate. The presence of sterically bulky groups adjacent to the nitrile can hinder hydrolysis. arkat-usa.org For 3-Bromo-5-methoxy-4-propoxybenzonitrile, hydrolysis would yield 3-Bromo-5-methoxy-4-propoxybenzoic acid. The reaction is typically carried out by heating with a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide (B78521).

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net The reduction of benzonitriles with electron-donating groups on the aromatic ring may require more forcing conditions. lookchem.com The reduction of this compound would produce (3-Bromo-5-methoxy-4-propoxyphenyl)methanamine.

Table 2: Representative Reduction of a Substituted Benzonitrile

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzonitrile | Diisopropylaminoborane / LiBH₄ (catalytic) | 4-Methoxybenzylamine | 80% | lookchem.com |

This table provides data for a structurally related compound to illustrate the expected outcome of the reduction of this compound.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring provides a handle for a variety of transformations, including nucleophilic aromatic substitution and the formation of organometallic intermediates for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org The aromatic ring of this compound is substituted with electron-donating methoxy (B1213986) and propoxy groups, which deactivate the ring for SNAr reactions. Therefore, direct displacement of the bromide by a nucleophile under standard SNAr conditions is expected to be challenging. However, under forcing conditions or with very strong nucleophiles, such reactions might be possible, though likely with low efficiency.

Organometallic Reactions (e.g., Grignard, Suzuki, Stille Couplings)

The aryl bromide functionality is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Grignard Reagent Formation: The aryl bromide can react with magnesium metal to form a Grignard reagent. However, the presence of the nitrile group in the same molecule would lead to self-reaction. Therefore, protection of the nitrile group would be necessary before attempting to form the Grignard reagent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net This is a highly versatile method for forming biaryl compounds. This compound is expected to readily participate in Suzuki-Miyaura couplings with various arylboronic acids. The electron-donating groups on the ring can influence the reaction rate.

Table 3: Example of Suzuki-Miyaura Coupling of a Substituted Aryl Bromide

| Aryl Bromide | Boronic Acid | Catalyst / Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 4-Acetylbiphenyl | 95% | researchgate.net |

This table shows a representative Suzuki-Miyaura coupling to illustrate the potential reactivity of this compound.

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound in the presence of a palladium catalyst. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. This compound would be a suitable substrate for Stille coupling reactions.

Table 4: General Conditions for Stille Coupling of Aryl Bromides

| Aryl Bromide | Organostannane | Catalyst | Solvent |

|---|---|---|---|

| R-Br | R'-Sn(n-Bu)₃ | Pd(PPh₃)₄ | Toluene |

This table outlines typical conditions for the Stille coupling reaction. organic-chemistry.org

Reductive Dehalogenation Mechanisms

The bromine atom can be removed from the aromatic ring through reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation or by using hydride reagents. The selective reduction of aryl bromides in the presence of other functional groups is possible under specific conditions. For instance, catalytic hydrogenation with palladium on carbon can selectively cleave the C-Br bond. organic-chemistry.org Light-mediated reductive debromination using a photoredox catalyst offers a mild alternative. capes.gov.bracs.org Given the presence of electron-donating groups, the reductive dehalogenation of this compound is expected to proceed efficiently under appropriate conditions.

Table 5: Reductive Dehalogenation of an Aryl Bromide

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-2-nitrobenzoic acid | H₂ (1 atm), 10% Pd/C, EtOH | 2-Nitrobenzoic acid | 92% | organic-chemistry.org |

This table provides an example of reductive dehalogenation, demonstrating the feasibility of this transformation for aryl bromides.

Reactivity of the Alkoxy Substituents

The methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are ether linkages to the aromatic ring. Their primary mode of reaction involves the cleavage of the C(aryl)-O or O-C(alkyl) bonds.

The cleavage of aromatic ethers is a common transformation in organic synthesis, typically requiring harsh reaction conditions due to the stability of the ether linkage. nih.gov This process can be achieved under both acidic and basic conditions.

Acidic Cleavage: Under acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether oxygen is first protonated. This makes the alkoxy group a better leaving group (an alcohol). A nucleophile, such as a bromide or iodide ion, can then attack the alkyl group, cleaving the O-C(alkyl) bond via an SN1 or SN2 mechanism. researchgate.netresearchgate.net

SN2 Mechanism: For the methoxy and propoxy groups, which are primary alkyl ethers, the cleavage is likely to proceed via an SN2 mechanism. The halide nucleophile attacks the methyl or propyl carbon, displacing the corresponding phenol (B47542).

SN1 Mechanism: An SN1 mechanism is less likely for these primary ethers but can occur if a stable carbocation can be formed. researchgate.net

Aryl alkyl ethers, such as those in this compound, consistently yield a phenol and an alkyl halide because nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. researchgate.net

Basic Cleavage: Cleavage under basic conditions is less common and requires very strong bases, such as organolithium reagents. The mechanism involves deprotonation at the position alpha to the ether oxygen, followed by decomposition. researchgate.net

The relative reactivity of the methoxy versus the propoxy group in cleavage reactions would depend on steric factors and the specific reaction conditions. Generally, the less sterically hindered methoxy group might be expected to react slightly faster in an SN2-type cleavage.

The alkoxy groups in this compound are generally stable under a range of reaction conditions, which allows for transformations at other sites of the molecule (the nitrile group or the bromine atom).

Stability in Mild Acidic and Basic Conditions: The ether bonds are typically stable to mild acids and bases, which is crucial for many synthetic transformations. For instance, reactions that are catalyzed by mild acids or bases are unlikely to affect the methoxy or propoxy groups.

Stability in Oxidative and Reductive Environments: These groups are generally resistant to many common oxidizing and reducing agents that might be used to transform the nitrile group. However, harsh oxidative conditions can lead to the degradation of the entire aromatic ring. researchgate.net

Thermal Stability: Aromatic ethers exhibit good thermal stability.

The table below summarizes the expected stability of the alkoxy substituents under different general reaction conditions.

| Reaction Condition | Stability of Methoxy/Propoxy Groups |

| Strong Acid (e.g., HBr, HI) | Prone to cleavage |

| Strong Base (e.g., NaH) | Generally stable, cleavage possible |

| Mild Acidic/Basic Hydrolysis | Generally stable |

| Catalytic Hydrogenation | Generally stable |

| Common Oxidizing Agents (e.g., KMnO₄) | Ring may be susceptible, but ethers are relatively stable |

| Common Reducing Agents (e.g., NaBH₄) | Stable |

Reaction Mechanisms of Analogous Benzonitrile Systems

The presence of the electron-withdrawing nitrile group and the electron-donating alkoxy groups, along with the bromine atom, creates a complex electronic environment on the aromatic ring, influencing the mechanisms of its reactions.

Intermediate Formation: Many reactions involving benzonitrile derivatives proceed through distinct intermediates.

Nucleophilic Aromatic Substitution (SNAr): In reactions where a nucleophile displaces a leaving group on the aromatic ring (like the bromine atom), a resonance-stabilized carbanion intermediate known as a Meisenheimer complex is often formed. rsc.orgacs.org The stability of this intermediate is crucial for the reaction to proceed and is enhanced by electron-withdrawing groups (like the nitrile group) that can delocalize the negative charge. acs.org

Benzyne Intermediate: Under very strong basic conditions (e.g., with sodium amide), an elimination-addition mechanism can occur, proceeding through a highly reactive benzyne intermediate . jeeadv.ac.in

Radical Intermediates: Some reactions, particularly those initiated by light or radical initiators, can involve radical intermediates.

Stereochemical Considerations: While this compound itself is achiral, reactions involving this molecule could generate chiral products if a chiral reagent or catalyst is used, or if a new stereocenter is formed.

In the context of analogous systems, stereoselectivity is a key consideration. For example, in the synthesis of axially chiral benzonitriles, the stereochemistry is controlled during the formation of the carbon-nitrogen triple bond, and the loss of a leaving group can be the stereo-determining step. nih.gov The stereochemical outcome of such reactions is often influenced by non-covalent interactions within the transition state. nih.gov While not directly applicable to the achiral target molecule, these principles highlight the importance of stereochemical analysis in the reactions of substituted benzonitriles.

Role of Catalysts: Catalysts play a pivotal role in directing the outcome of reactions involving benzonitrile derivatives.

Metal Catalysts in Hydrogenation: In the hydrogenation of the nitrile group, the choice of metal catalyst is crucial for selectivity. For example, nickel-based catalysts can be highly selective for the formation of primary amines (benzylamines). nih.gov Palladium catalysts are also used, but reaction conditions must be carefully controlled to avoid side reactions like hydrogenolysis. ias.ac.in

Palladium Catalysts in Cross-Coupling: The bromine atom on the ring is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon bonds. The choice of ligand on the palladium catalyst can significantly influence the efficiency and selectivity of these reactions.

Copper Catalysts in Amidation: Copper salts can catalyze the amidation of the aromatic C-H bonds in the presence of nitriles as the amino source under electrochemical conditions. nsf.gov

The following table provides examples of catalyst influence on the reactions of analogous benzonitrile systems.

| Reaction Type | Catalyst Example | Effect on Selectivity |

| Nitrile Hydrogenation | Ni/SiO₂ | High selectivity to primary amine nih.gov |

| Nitrile Hydrogenation | Pd/C | Can lead to byproducts via hydrogenolysis researchgate.net |

| Cross-Coupling | Pd(PPh₃)₄ | Formation of C-C bonds at the C-Br position |

| C-H Amidation | Cu(OAc)₂ | Site-selective amidation of the aromatic ring nsf.gov |

Role of Solvents: The solvent can have a profound impact on the rate, yield, and selectivity of a reaction.

Polarity and Solvation: Solvent polarity can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. For instance, in nucleophilic aromatic substitution, polar aprotic solvents are often preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Protic vs. Aprotic Solvents: In reactions involving strong bases or nucleophiles, protic solvents (like alcohols or water) can participate in hydrogen bonding, potentially deactivating the nucleophile. Aprotic solvents (like THF or DMF) are often used to avoid this. In the catalytic transfer hydrogenation of benzonitrile, protic solvents like ethanol (B145695) have been shown to enhance both the activity and the lifetime of the catalyst compared to aprotic solvents like THF. acs.org

Regioselectivity: The solvent can also influence the regioselectivity of a reaction. In cycloaddition reactions of benzonitrile oxides, both solvent polarity and specific hydrogen-bond interactions have been shown to govern the reaction rates and can affect which regioisomer is preferentially formed.

The choice of solvent is therefore a critical parameter that must be optimized for any given transformation to achieve the desired outcome.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Methoxy 4 Propoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

The proton NMR (¹H NMR) spectrum of 3-Bromo-5-methoxy-4-propoxybenzonitrile is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and propoxy substituents. The electron-withdrawing nature of the nitrile and bromine groups, combined with the electron-donating character of the alkoxy groups, influences the chemical shifts of the aromatic protons. jove.com

The aromatic region is expected to show two singlets, as the protons at positions 2 and 6 of the benzene (B151609) ring are not adjacent to other protons. The propoxy group will display a characteristic triplet-sextet-triplet pattern, while the methoxy group will appear as a sharp singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.20 | Singlet (s) | N/A |

| H-6 | ~7.15 | Singlet (s) | N/A |

| -OCH₂CH₂CH₃ (H-α) | ~4.05 | Triplet (t) | ~6.5 |

| -OCH₃ | ~3.90 | Singlet (s) | N/A |

| -OCH₂CH₂CH₃ (H-β) | ~1.85 | Sextet | ~7.0 |

The carbon-13 NMR (¹³C NMR) spectrum provides information on all the unique carbon environments within the molecule. The aromatic region will show six distinct signals, four for the quaternary carbons (C-1, C-3, C-4, C-5) and two for the carbons bearing protons (C-2, C-6). The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. jove.com The nitrile carbon is expected to appear in the characteristic downfield region for cyano groups.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | ~155 |

| C-5 | ~153 |

| C-2 | ~118 |

| C-6 | ~116 |

| -CN (C-7) | ~117 |

| C-1 | ~110 |

| C-3 | ~105 |

| -OCH₂CH₂CH₃ (C-α) | ~71 |

| -OCH₃ | ~56 |

| -OCH₂CH₂CH₃ (C-β) | ~22 |

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for confirming the connectivity within the propoxy group. It would show cross-peaks between the protons on the α- and β-carbons, and between the protons on the β- and γ-carbons, confirming the -CH₂-CH₂-CH₃ sequence. No correlations would be expected for the aromatic protons or the methoxy singlet, as they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be used to unambiguously link the predicted proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the aromatic proton at ~7.20 ppm would correlate with the aromatic carbon at ~118 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key expected correlations would include:

The protons of the methoxy group (~3.90 ppm) showing a correlation to the aromatic carbon C-5 (~153 ppm).

The α-protons of the propoxy group (~4.05 ppm) showing a correlation to the aromatic carbon C-4 (~155 ppm).

The aromatic proton H-2 (~7.20 ppm) showing correlations to C-4, C-6, and the nitrile carbon C-7.

The aromatic proton H-6 (~7.15 ppm) showing correlations to C-2, C-4, and C-5.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula. The molecular formula for this compound is C₁₁H₁₂BrNO₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), the calculated monoisotopic mass of the molecular ion [M]⁺ would be approximately 269.0102 g/mol . An HRMS measurement confirming this exact mass would provide strong evidence for the proposed elemental composition.

The mass spectrum of this compound would exhibit a characteristic isotopic signature due to the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orgchemguide.co.ukcsbsju.eduucalgary.ca This results in the molecular ion appearing as a pair of peaks of almost equal intensity, one at [M]⁺ and another at [M+2]⁺. libretexts.orgchemguide.co.ukcsbsju.eduucalgary.ca This distinctive pattern is a clear indicator of a monobrominated compound. libretexts.orgchemguide.co.ukcsbsju.eduucalgary.ca

The fragmentation of the molecular ion upon electron ionization would provide further structural information. Common fragmentation pathways for aromatic ethers include cleavage of the alkyl chain. libretexts.orgmiamioh.edulibretexts.org Predicted key fragmentation patterns include:

Loss of a propyl radical (-C₃H₇): Cleavage of the β-γ bond of the propoxy group would result in a significant fragment ion.

Loss of a propoxy radical (-OC₃H₇): Cleavage of the C-O bond of the propoxy group.

Loss of a methyl radical (-CH₃): Cleavage of the C-O bond of the methoxy group.

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar molecules, providing crucial information about the molecular weight and elemental composition of the analyte. For this compound (C₁₁H₁₂BrNO₂), with a monoisotopic mass of 269.00513 Da, ESI-MS analysis is expected to readily produce protonated molecular ions, [M+H]⁺, at an m/z of approximately 270.01241. uni.lu

The presence of the bromine atom would be clearly indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Further fragmentation in the mass spectrometer, for instance through collision-induced dissociation (CID), would likely involve the loss of the propoxy and methoxy groups. The propoxy group could be lost as propene (C₃H₆, 42.04695 Da) or propanol (B110389) (C₃H₈O, 60.05750 Da), while the methoxy group could be lost as a methyl radical (CH₃•, 15.02347 Da) or formaldehyde (B43269) (CH₂O, 30.01056 Da). The nitrile group is generally stable and may remain intact on the aromatic ring during initial fragmentation steps.

Predicted collision cross-section (CCS) values, which provide information about the three-dimensional shape of the ion in the gas phase, can also be calculated. For the [M+H]⁺ adduct of this compound, the predicted CCS is 144.8 Ų. uni.lu Other potential adducts that could be observed in ESI-MS include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 270.01241 | 144.8 |

| [M+Na]⁺ | 291.99435 | 158.8 |

| [M+K]⁺ | 307.96829 | 147.8 |

| [M+NH₄]⁺ | 287.03895 | 163.4 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment.

The vibrational spectrum of this compound is characterized by the distinct modes of its constituent functional groups:

Nitrile (C≡N): The nitrile group gives rise to a very sharp and intense absorption in the IR spectrum, typically in the range of 2240-2220 cm⁻¹. In Raman spectroscopy, this stretching vibration is also prominent. For the parent compound, benzonitrile (B105546), the C≡N stretch is observed at 2229 cm⁻¹. researchgate.net The electronic effects of the substituents on the aromatic ring in this compound would be expected to slightly shift this frequency.

Ethers (C-O): The molecule contains two ether linkages: a methoxy group and a propoxy group. The asymmetric C-O-C stretching vibrations of aromatic ethers typically appear as strong bands in the IR spectrum between 1275 and 1200 cm⁻¹. The symmetric stretching vibrations are found at lower wavenumbers, generally in the 1075-1020 cm⁻¹ region.

Aromatic Ring (C=C and C-H): The stretching vibrations of the C=C bonds within the benzene ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region of both IR and Raman spectra. The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations, which are typically observed in the 900-675 cm⁻¹ range and can be diagnostic of the substitution pattern.

C-Br: The C-Br stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 680 and 515 cm⁻¹. This absorption is often weak and can be difficult to assign definitively.

The precise position of the C≡N stretching frequency is sensitive to the electronic environment. Electron-donating groups on the aromatic ring, such as the methoxy and propoxy groups, tend to increase the electron density on the ring and can slightly lower the frequency of the nitrile stretch. Conversely, the electron-withdrawing bromine atom would have the opposite effect. The interplay of these substituents will determine the final observed frequency.

The aliphatic C-H stretching vibrations of the methoxy and propoxy groups will be observed in the 3000-2850 cm⁻¹ region. Bending vibrations for these alkyl groups will appear in the 1470-1350 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2240-2220 | Strong, Sharp (IR); Strong (Raman) |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong |

| Aromatic C-O | Asymmetric Stretching | 1275-1200 | Strong (IR) |

| Aromatic C-O | Symmetric Stretching | 1075-1020 | Medium (IR) |

| Aliphatic C-H | Stretching | 3000-2850 | Medium to Strong |

| Aromatic C-H | Stretching | >3000 | Medium |

| C-Br | Stretching | 680-515 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The aromatic ring of this compound acts as the primary chromophore. Substituted benzenes typically exhibit two main absorption bands, the E-band (ethylenic) and the B-band (benzenoid), which arise from π → π* transitions.

The E-band, which is more intense, is usually found at shorter wavelengths, while the B-band, which is less intense and often shows fine structure, appears at longer wavelengths. The substituents on the benzene ring—bromo, methoxy, and propoxy—act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.

Analysis of Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions is fundamental to the field of crystal engineering, which focuses on the design and synthesis of crystalline materials with desired properties. For this compound, a variety of non-covalent interactions could be anticipated to play a significant role in the stabilization of its crystal structure. These could include halogen bonding involving the bromine atom, hydrogen bonding (if any suitable donors and acceptors are present), and van der Waals forces.

An analysis of the crystal structure would allow for the identification and characterization of these interactions, providing a deeper understanding of the supramolecular assembly of the compound. The nitrile group, for instance, is a known participant in various intermolecular interactions. However, without experimental crystallographic data, a detailed and accurate analysis of the intermolecular interactions governing the crystal packing of this compound cannot be performed.

Computational Chemistry and Molecular Modeling of 3 Bromo 5 Methoxy 4 Propoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide a wealth of information about a molecule's geometry, stability, and spectroscopic characteristics.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For 3-Bromo-5-methoxy-4-propoxybenzonitrile, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

The electronic structure of the molecule can be analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 1: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, this would include the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Predicted ¹H and ¹³C NMR chemical shifts can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. Similarly, the calculation of IR frequencies can aid in the interpretation of the vibrational modes observed in an experimental IR spectrum.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-CN | 118.5 |

| C-Br | 115.2 |

| C-OCH3 | 159.8 |

| C-OC3H7 | 155.4 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy (B1213986) and propoxy groups, suggesting these are sites for electrophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational flexibility of molecules and the effects of the surrounding environment.

The propoxy chain in this compound has several rotatable bonds, which allows it to adopt various conformations. Molecular dynamics simulations can be used to explore the conformational landscape of the propoxy chain and identify the most stable conformers. This analysis would involve monitoring the dihedral angles along the propoxy chain over time to understand its flexibility and preferred orientations.

The conformation of a molecule can be influenced by its environment, particularly the solvent. MD simulations can be performed with explicit solvent molecules to study how the interactions between the solute (this compound) and the solvent affect its conformation. For example, in a polar solvent, the molecule might adopt a conformation that maximizes the exposure of its polar groups to the solvent, while in a nonpolar solvent, a more compact conformation might be favored.

Prediction of Physicochemical Descriptors

Computational methods are instrumental in predicting the physicochemical properties of molecules, offering valuable insights into their behavior in various chemical and biological systems. For this compound, several key descriptors have been calculated to characterize its molecular properties.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen). It is a crucial parameter for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A higher TPSA is generally associated with lower membrane permeability.

For this compound, the TPSA is calculated based on the contributions of its polar functional groups: the nitrile moiety (C≡N) and two ether oxygen atoms. The calculated TPSA value provides an estimation of the molecule's polarity and its potential for forming hydrogen bonds.

| Descriptor | Functional Group Contribution | Calculated Value |

| TPSA | Nitrile Group (C≡N) + 2x Ether Oxygen (-O-) | 42.25 Ų |

This value is calculated based on standard fragment contributions.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. This property is critical for understanding a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Computational models predict the lipophilicity of this compound, with the XlogP value being a widely used estimation. The predicted XlogP of 3.2 indicates that the compound is moderately lipophilic, suggesting it has a greater affinity for non-polar environments than for water. uni.lu The presence of the propoxy chain and the bromine atom contributes significantly to this lipophilicity, while the methoxy and nitrile groups add some polar character.

| Descriptor | Predicted Value |

| XlogP | 3.2 |

Data sourced from PubChemLite. uni.lu

Rotatable Bonds and Aromatic Ring Count

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. Molecules with a high number of rotatable bonds (generally more than 10) may exhibit poor oral bioavailability due to the entropic penalty of adopting a specific conformation required for receptor binding. nih.gov this compound possesses a defined number of rotatable bonds primarily within its alkoxy side chains.

The aromatic ring count is a fundamental structural descriptor. The core of this molecule is a single benzene (B151609) ring, making it a monosubstituted aromatic compound.

| Descriptor | Count |

| Rotatable Bonds | 4 |

| Aromatic Rings | 1 |

Values are determined from the chemical structure.

Reaction Pathway Modeling

Computational modeling of reaction pathways provides deep insights into the chemical reactivity of a molecule, allowing for the prediction of reaction outcomes and the elucidation of complex mechanisms. For this compound, modeling focuses on understanding its behavior in key chemical transformations, particularly nucleophilic aromatic substitution (SNAr).

Transition State Analysis for Key Transformations

Transition state (TS) analysis is a powerful computational tool used to identify the highest energy point along a reaction coordinate, known as the transition state. The energy of this state determines the activation energy (Ea) of the reaction, which is a critical factor governing the reaction rate.

For this compound, a key transformation is the nucleophilic substitution of the bromine atom. Computational studies on similar benzonitrile (B105546) derivatives utilize Density Functional Theory (DFT) to model this process. For instance, in the SNAr reaction between a nucleophile and a substituted benzonitrile, calculations can map the reaction energy profile. This involves identifying the structure of the transition state and calculating its energy relative to the reactants and products. A key verification of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactant to product. Computational analyses of nucleophilic attack on 4-nitrobenzonitrile (B1214597) have successfully identified transition states with specific imaginary frequencies and calculated activation energies consistent with experimental observations.

Modeling the SNAr reaction of this compound would involve calculating the transition state for the attack of a nucleophile at the carbon atom bonded to the bromine. The activation energy derived from this analysis would provide a quantitative prediction of the compound's reactivity under specific conditions. Such calculations are essential for optimizing reaction conditions and predicting potential side reactions.

Mechanistic Insights into Reactivity (e.g., Nucleophilic Substitution)

The reactivity of this compound is largely dictated by the electronic properties of its substituents on the benzene ring. The compound is well-suited for nucleophilic aromatic substitution (SNAr), a reaction that typically proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electrophilic carbon atom bearing the bromine leaving group. The benzene ring is rendered susceptible to this attack by the presence of the electron-withdrawing nitrile (-C≡N) group. This group helps to delocalize the negative charge that develops on the ring during the formation of the anionic intermediate, known as a Meisenheimer complex. The methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are electron-donating by resonance, which generally deactivates the ring towards nucleophilic attack. However, their positions relative to the leaving group and the strongly activating nitrile group still permit the reaction to occur.

Departure of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the bromide ion (Br⁻), which is a good leaving group.

Computational modeling can provide detailed mechanistic insights by:

Mapping Electrostatic Potential (ESP): ESP maps can visualize the electron-rich and electron-poor regions of the molecule, confirming the electrophilic nature of the carbon atom attached to the bromine.

Analyzing Molecular Orbitals: Examination of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely site for nucleophilic attack. For substituted benzonitriles, the LUMO often shows significant lobes on the carbons targeted in SNAr reactions.

These computational approaches provide a framework for understanding and predicting the behavior of this compound in nucleophilic substitution reactions, which is crucial for its application in organic synthesis.

Applications in Chemical Synthesis

Role as a Versatile Building Block

The structure of 3-Bromo-5-methoxy-4-propoxybenzonitrile lends itself to a variety of chemical transformations, making it a potentially versatile precursor in the synthesis of more complex molecules. The interplay between the electron-donating alkoxy groups (methoxy and propoxy) and the electron-withdrawing cyano and bromo groups dictates the reactivity of the aromatic ring.

Precursor to Other Substituted Benzonitriles

The bromine atom on the aromatic ring is a key functional group that can be replaced or modified through various cross-coupling reactions. This allows for the introduction of new substituents at the 3-position, leading to a diverse array of substituted benzonitriles.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid / Palladium catalyst | 3-Aryl-5-methoxy-4-propoxybenzonitrile |

| Sonogashira Coupling | Terminal alkyne / Palladium-copper catalyst | 3-Alkynyl-5-methoxy-4-propoxybenzonitrile |

| Buchwald-Hartwig Amination | Amine / Palladium catalyst | 3-Amino-5-methoxy-4-propoxybenzonitrile |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) / Palladium catalyst | 5-Methoxy-4-propoxyisophthalonitrile |

This interactive table outlines potential transformations. The specific conditions and success of these reactions would require experimental validation.

Intermediate for Heterocyclic Compound Synthesis

The nitrile (cyano) group is a versatile functional handle for the construction of nitrogen-containing heterocyclic rings. It can undergo cyclization reactions with various reagents to form fused or non-fused ring systems. For instance, the nitrile group can react with dinucleophiles to form five- or six-membered rings. The presence of the adjacent propoxy and methoxy (B1213986) groups can influence the electronic properties and reactivity of the nitrile group in these transformations.

Participation in Cascade Reactions

While specific examples involving this compound in cascade reactions are not prominent in the literature, its structure is amenable to such processes. A cascade reaction, which involves two or more sequential transformations in a single synthetic operation, could potentially be initiated at either the bromo or cyano position. For example, a reaction sequence could begin with a cross-coupling reaction at the bromine site, followed by an intramolecular cyclization involving the nitrile group, leading to the rapid assembly of complex molecular architectures.

Use in Multi-Step Organic Syntheses (e.g., Pharmaceutical Intermediates)

Substituted benzonitriles are common structural motifs in many pharmaceutical compounds. The specific substitution pattern of this compound makes it a potential, albeit not widely cited, intermediate in the synthesis of biologically active molecules. The combination of alkoxy groups and a reactive bromine atom allows for tailored modifications that could be part of a larger synthetic route toward a drug candidate. For instance, similar structures are often explored in the development of kinase inhibitors or other targeted therapies where precise substitution on an aromatic scaffold is crucial for biological activity.

Development of Novel Synthetic Routes Utilizing its Reactivity

The development of novel synthetic routes utilizing this compound would likely focus on leveraging the differential reactivity of its functional groups. Synthetic chemists could devise strategies where the bromine and cyano groups are manipulated sequentially to build molecular complexity. Research in this area might explore selective metal-halogen exchange at the bromo position followed by trapping with an electrophile, or transformations of the nitrile group into other functionalities like amides, tetrazoles, or carboxylic acids, thereby opening up new avenues for creating novel compounds.

Potential Bioactivity and Pharmacological Relevance Based on Structural Motif Analysis

Enzyme Inhibition Studies of Analogous Benzonitriles

The benzonitrile (B105546) moiety is a key structural component in various enzyme inhibitors. Its ability to form polar interactions and orient the molecule within an enzyme's active site makes it a valuable component in inhibitor design.

Branched-chain amino acid transaminases (BCATs) are critical enzymes in the catabolism of essential branched-chain amino acids and have been identified as key players in certain types of cancer. acs.orgnih.govnih.gov The development of inhibitors for these enzymes, such as BCAT1 and BCAT2, has provided valuable structure-activity relationship (SAR) data for benzonitrile-containing compounds.

In a series of (trifluoromethyl)pyrimidinedione-based BCAT1/2 inhibitors, modifications to a benzonitrile moiety were explored to optimize binding and activity. acs.orgnih.gov The benzonitrile portion of these inhibitors occupies a binding pocket where substituents can modulate potency. Studies revealed that sterically less-demanding groups at certain positions on the benzonitrile ring, such as halogens (like bromine) or methoxy (B1213986) groups, were not only tolerated but could lead to a two-fold improvement in BCAT1 activity compared to the unsubstituted analog. acs.org This suggests that the specific combination of bromo and methoxy substituents, as seen in 3-Bromo-5-methoxy-4-propoxybenzonitrile, is consistent with structural motifs known to enhance binding in certain enzyme active sites.

The table below summarizes the SAR data for substitutions on the 5'-position of the benzonitrile ring in a series of pyrimidinedione-based BCAT inhibitors, demonstrating the impact of different functional groups on inhibitory activity.

| Compound | 5'-Substituent on Benzonitrile | BCAT1 IC₅₀ (nM) | BCAT2 IC₅₀ (nM) |

| 9 | H | 630 | 1800 |

| 10 | Methyl | 320 | 1200 |

| 11 | Fluoro | 320 | 1500 |

| 12 | Methoxy | 360 | 2500 |

| 15 | Chloro | 310 | 1200 |

| 17 | Bromo | 370 | 1600 |

| Data adapted from a study on benzonitrile-substituted pyrimidinediones as BCAT1/2 inhibitors. acs.org |

This data illustrates that small to medium-sized electron-withdrawing or donating groups, including bromo and methoxy groups, maintain or enhance potency, supporting the potential of the substitution pattern in this compound for enzyme inhibition.

The presence of a bromine atom on the aromatic ring introduces the possibility of covalent inhibition. Covalent inhibitors form a chemical bond with their target protein, often leading to irreversible or slow-reversible inhibition and prolonged pharmacological effect. nih.gov This mechanism typically involves an electrophilic "warhead" on the inhibitor reacting with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the enzyme's active site. nih.gov

Aromatic bromides can participate in nucleophilic aromatic substitution reactions, although this generally requires activation by strong electron-withdrawing groups and a suitably positioned nucleophile. More commonly, the bromine atom's electronic influence on the molecule can be key. For instance, some bromine-containing biocides function by reacting with sulfur-containing groups on critical metabolic proteins, forming covalent bonds that lead to irreversible enzyme inactivation. wikipedia.org

Furthermore, the nitrile group itself can act as a reversible covalent warhead. For example, the FDA-approved drug Nirmatrelvir contains a nitrile warhead that targets a cysteine residue in the main protease of SARS-CoV-2. nih.gov In the context of this compound, the combined electron-withdrawing properties of the nitrile and bromo groups could potentially make the aromatic ring susceptible to nucleophilic attack or modulate the reactivity of another part of the molecule, creating a potential covalent inhibitor. Computational studies on other covalent inhibitors have elucidated the multi-step reaction pathways, involving proton transfer and the formation of intermediate states, that lead to the final covalent bond. northwestern.eduresearchgate.net

Receptor Ligand Binding and Modulation Potential

Beyond enzyme inhibition, substituted benzonitriles are known to act as ligands for various receptors, where they can modulate physiological responses. The specific substituents determine the molecule's affinity, selectivity, and mode of action (e.g., agonist, antagonist, or allosteric modulator).

The nitrile group is a crucial feature for potency in several classes of receptor ligands. nih.gov Its ability to act as a hydrogen bond acceptor allows it to form key interactions with receptor binding pockets. nih.gov For example, in a series of allosteric modulators for the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), a cyano-substituted aromatic ring was found to be critical for high-potency binding. nih.gov The orientation of the nitrile group within the binding site, whether it points towards the extracellular space or is buried within a hydrophobic pocket where it can form hydrogen bonds, significantly impacts ligand affinity. nih.gov

The alkoxy groups (methoxy and propoxy) on this compound are expected to increase its lipophilicity, which can enhance membrane permeability and favor binding to hydrophobic pockets within a receptor. The differing lengths of the methoxy and propoxy chains could allow for differential interactions and selectivity. The bromine atom further increases lipophilicity and can participate in halogen bonding—a non-covalent interaction between a halogen and a Lewis base (like a carbonyl oxygen or an aromatic ring) that can contribute significantly to binding affinity.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a protein target. mdpi.compcbiochemres.com Such in silico studies can provide valuable insights into the potential interactions of this compound with relevant enzymes or receptors at an atomic level. mdpi.com

A hypothetical docking study of this compound into a protein active site would likely assess several key interactions:

Hydrogen Bonding: The nitrogen atom of the nitrile group could act as an acceptor for a hydrogen bond from amino acid residues like serine, threonine, or asparagine. nih.gov

Hydrophobic Interactions: The aromatic ring and the alkyl chains of the propoxy and methoxy groups could engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

π-π Stacking: The benzonitrile ring could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Halogen Bonding: The bromine atom could form a halogen bond with an electron-rich atom, such as a backbone carbonyl oxygen.

The results of such a study are typically quantified by a docking score, which estimates the binding energy. A lower docking score generally indicates a more favorable binding interaction.

The following table presents hypothetical docking results for this compound and a reference inhibitor against a protein target, illustrating the types of interactions that could be predicted.

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |